molecular formula C5H10FNO3 B1147465 Serine, 2-(fluoromethyl)-, methyl ester CAS No. 151028-30-7

Serine, 2-(fluoromethyl)-, methyl ester

Cat. No.: B1147465
CAS No.: 151028-30-7
M. Wt: 151.1362032
InChI Key:
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Description

Serine, 2-(fluoromethyl)-, methyl ester is a chemical compound with the molecular formula C5H10FNO3. It is a derivative of serine, an amino acid, where the hydroxyl group is replaced by a fluoromethyl group, and the carboxyl group is esterified with methanol.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Serine, 2-(fluoromethyl)-, methyl ester typically involves the fluoromethylation of serine followed by esterification. One common method is to react serine with a fluoromethylating agent such as fluoromethyl iodide in the presence of a base like sodium hydride. The resulting intermediate is then esterified using methanol and an acid catalyst like sulfuric acid .

Industrial Production Methods

the general approach would involve scaling up the laboratory synthesis methods, optimizing reaction conditions for higher yields, and ensuring the purity of the final product through techniques like recrystallization and chromatography .

Chemical Reactions Analysis

Types of Reactions

Serine, 2-(fluoromethyl)-, methyl ester can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

Scientific Research Applications

Serine, 2-(fluoromethyl)-, methyl ester has several scientific research applications:

Mechanism of Action

The mechanism of action of Serine, 2-(fluoromethyl)-, methyl ester involves its interaction with molecular targets such as enzymes. The fluoromethyl group can form strong interactions with active sites of enzymes, inhibiting their activity. This is particularly relevant for serine proteases, where the compound can act as an irreversible inhibitor by forming a covalent bond with the serine residue in the active site .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Serine, 2-(fluoromethyl)-, methyl ester is unique due to the presence of the fluoromethyl group, which imparts distinct chemical properties such as increased stability and reactivity. This makes it particularly useful in medicinal chemistry for the development of enzyme inhibitors and other bioactive molecules .

Properties

IUPAC Name

methyl (2S)-2-amino-2-(fluoromethyl)-3-hydroxypropanoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H10FNO3/c1-10-4(9)5(7,2-6)3-8/h8H,2-3,7H2,1H3/t5-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VJCMZUHVPZMXJS-YFKPBYRVSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C(CO)(CF)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

COC(=O)[C@@](CO)(CF)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H10FNO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

151.14 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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